molecular formula C6H5CaI B14684467 Calcium iodide benzenide (1/1/1) CAS No. 24488-76-4

Calcium iodide benzenide (1/1/1)

Katalognummer: B14684467
CAS-Nummer: 24488-76-4
Molekulargewicht: 244.09 g/mol
InChI-Schlüssel: VNQWVDUPMVNWEY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium iodide benzenide (1/1/1) is a unique compound that combines calcium iodide and benzenide in a 1:1:1 ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The combination of calcium iodide and benzenide results in a compound with distinct properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium iodide benzenide (1/1/1) can be synthesized through several methods. One common approach involves the reaction of calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid to form calcium iodide. The resulting calcium iodide is then reacted with benzenide under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of calcium iodide benzenide (1/1/1) typically involves large-scale reactions using high-purity reagents. The process includes the careful control of reaction temperatures, pressures, and concentrations to ensure the purity and yield of the final product. Advanced techniques such as crystallization and purification are employed to obtain high-quality calcium iodide benzenide (1/1/1).

Analyse Chemischer Reaktionen

Types of Reactions

Calcium iodide benzenide (1/1/1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert calcium iodide benzenide (1/1/1) into lower oxidation state compounds.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with calcium iodide benzenide (1/1/1) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from reactions involving calcium iodide benzenide (1/1/1) depend on the specific reaction type. For example, oxidation reactions may yield iodinated benzenide derivatives, while reduction reactions can produce deiodinated compounds.

Wissenschaftliche Forschungsanwendungen

Calcium iodide benzenide (1/1/1) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of calcium iodide benzenide (1/1/1) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Calcium iodide benzenide (1/1/1) can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of calcium iodide benzenide (1/1/1) lies in its combined properties of calcium iodide and benzenide

Eigenschaften

CAS-Nummer

24488-76-4

Molekularformel

C6H5CaI

Molekulargewicht

244.09 g/mol

IUPAC-Name

calcium;benzene;iodide

InChI

InChI=1S/C6H5.Ca.HI/c1-2-4-6-5-3-1;;/h1-5H;;1H/q-1;+2;/p-1

InChI-Schlüssel

VNQWVDUPMVNWEY-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=[C-]C=C1.[Ca+2].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.